
Azimilide
Vue d'ensemble
Description
L’azimilide est un antiarythmique de classe III principalement utilisé pour contrôler les rythmes cardiaques anormaux. Il est connu pour sa capacité à prolonger la durée du potentiel d’action et la période réfractaire dans les cellules cardiaques. L’this compound est particulièrement efficace pour bloquer à la fois les composants rapides (I_Kr) et lents (I_Ks) des canaux potassiques cardiaques rectificateurs retardés .
Méthodes De Préparation
La préparation de l’azimilide implique plusieurs voies de synthèse et conditions de réaction. Une méthode notable comprend la synthèse de la forme cristalline I du dihydrochlorure d’this compound. Ce processus implique la réaction de la 1-[(5-(4-chlorophényl)furan-2-yl)méthylidène]amino-3-[4-(4-méthylpipérazin-1-yl)butyl]imidazolidine-2,4-dione avec de l’acide chlorhydrique pour former le sel dihydrochlorure . La production industrielle de l’this compound implique généralement des processus de synthèse et de cristallisation à grande échelle pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Metabolic Pathways
Azimilide undergoes extensive metabolism in humans, characterized by cleavage and oxidation reactions. Key pathways include:
-
Cleavage : Dominates metabolism, producing F-1292 , which lacks pharmacological activity. This reaction splits the parent compound into two fragments .
-
Oxidation : CYP1A1 and CYP3A4/5 mediate N-oxidation and demethylation, yielding metabolites with residual antiarrhythmic activity .
Key Metabolites and Their Reactivity
-
F-1292 : The primary metabolite (35% of dose) lacks cardiovascular activity due to loss of the imidazolidine core .
-
This compound N-oxide : Retains weak class III activity but constitutes <10% of total metabolites .
-
Desmethyl this compound : A minor metabolite (2% of dose) with antiarrhythmic properties .
Drug-Drug Interactions
This compound’s metabolism is influenced by CYP3A4 inhibitors. A pharmacokinetic study with ketoconazole (a CYP3A4 inhibitor) demonstrated:
Parameter | Without Ketoconazole | With Ketoconazole | Change (%) |
---|---|---|---|
AUC (ng·h/mL) | 4,320 | 5,370 | +24% |
C (ng/mL) | 347 | 398 | +15% |
Half-life (h) | 22.3 | 25.1 | +13% |
This interaction confirms CYP3A4’s role in this compound clearance .
Synthetic and Physicochemical Reactions
-
Crystallization : this compound dihydrochloride crystal form I is synthesized using ethanol-water mixtures, confirmed via H-NMR and C-NMR .
-
Solubility : this compound dihydrochloride has a solubility of 26.54 mg/mL in water (50 mM) at 25°C .
Mechanistic Insights
This compound’s dual hERG/KLQT1 channel blockade is linked to its chemical structure:
-
Antagonist binding : Blocks extracellular domains of hERG channels, inducing conformational changes that inhibit I .
-
Agonist-like effects : Enhances I at low depolarization voltages due to interactions with K ions near the binding site .
Stability and Degradation
Applications De Recherche Scientifique
Pharmacological Profile
Azimilide distinguishes itself by blocking both the slowly activating (IKs) and rapidly activating (IKr) components of the delayed rectifier potassium current, unlike conventional potassium channel blockers such as sotalol and dofetilide, which primarily inhibit IKr . This dual action is critical in prolonging the cardiac refractory period, thereby reducing the incidence of arrhythmias.
Atrial Fibrillation and Flutter
This compound is being investigated for its efficacy in prolonging the time to recurrence of atrial fibrillation (AF) and atrial flutter. In a randomized clinical trial involving 658 patients with persistent AF, this compound significantly increased the time to first recurrence compared to placebo and was more effective than sotalol . The median time to recurrence was notably longer for this compound (14 days) versus placebo (12 days) and sotalol (28 days), indicating its potential as a first-line treatment option for managing AF .
Ventricular Tachyarrhythmias
In patients with implantable cardioverter-defibrillators (ICDs), this compound has shown significant efficacy in reducing the recurrence of ventricular tachycardia (VT) or ventricular fibrillation. A study reported a reduction in all-cause shocks among patients treated with this compound, highlighting its role in managing symptomatic ventricular tachyarrhythmias . The drug achieved a hazard ratio of 0.52 for those on a 75 mg dose, indicating a substantial decrease in therapy requirements compared to placebo .
Post-Myocardial Infarction
The This compound Post-Infarct Survival Evaluation (ALIVE) trial is a pivotal study assessing this compound's effectiveness in improving survival rates among high-risk post-myocardial infarction patients. This trial targets individuals with low left ventricular ejection fraction and aims to evaluate whether this compound can reduce all-cause mortality by at least 45% compared to placebo . The innovative trial design incorporates predictors like heart rate variability to identify patients at risk for sudden cardiac death.
Safety Profile
This compound has demonstrated a favorable safety profile in clinical studies. The incidence of serious adverse events, including torsade de pointes, remains low, particularly when compared to other antiarrhythmic agents like amiodarone, which is associated with significant pulmonary and ocular toxicity . Furthermore, this compound does not require dose adjustments based on age, gender, or renal function, making it a versatile option for diverse patient populations .
Summary of Clinical Findings
Mécanisme D'action
Le mécanisme d’action de l’azimilide implique le blocage à la fois des courants potassiques rectificateurs retardés à conduction lente (I_Ks) et à conduction rapide (I_Kr) dans les cellules cardiaques. Ce blocage entraîne le prolongement du potentiel d’action et de la période réfractaire, ce qui contribue à contrôler les rythmes cardiaques anormaux. L’this compound a également des effets plus faibles sur les courants sodiques (I_Na) et calciques (I_CaL) .
Comparaison Avec Des Composés Similaires
L’azimilide est comparé à d’autres médicaments antiarythmiques de classe III tels que le sotalol et la dofétilide. Contrairement au sotalol, qui bloque uniquement I_Kr, l’this compound bloque à la fois I_Kr et I_Ks, ce qui le rend unique dans son action double. La dofétilide, quant à elle, est un bloqueur hautement sélectif de I_Kr. La capacité de l’this compound à bloquer les deux composants des canaux potassiques rectificateurs retardés lui confère un spectre d’action plus large .
Composés similaires
- Sotalol
- Dofétilide
- Amiodarone
Le mécanisme unique de double blocage de l’this compound et son efficacité dans les essais cliniques en font un candidat prometteur pour le traitement des arythmies cardiaques.
Activité Biologique
Azimilide is a novel class III antiarrhythmic agent that has been extensively studied for its biological activity, particularly in the management of various cardiac arrhythmias. This article synthesizes findings from diverse research studies, clinical trials, and case studies to provide a comprehensive overview of this compound's biological activity.
This compound functions primarily by blocking both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac myocytes. This dual action distinguishes it from other potassium channel blockers like sotalol and dofetilide, which primarily inhibit IKr alone. The blockade of these currents leads to an increase in action potential duration and effective refractory period, thereby reducing the likelihood of arrhythmias .
Atrial Fibrillation and Flutter
This compound has shown promise in prolonging the time to recurrence of atrial fibrillation (AF) and atrial flutter. In a study involving 658 patients with symptomatic persistent AF, this compound demonstrated a median time to recurrence of 14 days compared to 12 days for placebo and 28 days for sotalol (P=0.0320) . The hazard ratios indicated a significant reduction in recurrence when compared to placebo (1.291) and sotalol (0.652).
Sudden Cardiac Death Prevention
The this compound post-Infarct surVival Evaluation (ALIVE) trial aimed to evaluate this compound's role in improving survival rates among post-myocardial infarction patients at high risk for sudden cardiac death. The trial design utilized specific inclusion criteria focusing on patients with reduced left ventricular ejection fraction and low heart rate variability, hypothesizing that this compound could reduce all-cause mortality by at least 45% in this population .
Safety Profile
This compound has been noted for its favorable safety profile compared to other antiarrhythmics. In open-label studies involving over 800 patients with supraventricular arrhythmias, serious adverse events were rare, with a low incidence of torsade de pointes reported . The SHIELD-2 trial also indicated that this compound led to fewer unplanned cardiovascular hospitalizations and emergency department visits compared to placebo, although the trial was underpowered due to early termination .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by complete absorption, with food having no effect on its bioavailability. It can be administered once daily without the need for dose adjustments based on age, gender, or renal function . This predictability enhances its clinical utility in diverse patient populations.
Comparative Studies
A comparative study assessing the effects of this compound versus ambasilide on HERG channels revealed that this compound exhibited a dual effect on current modulation—enhancing current at lower voltages while inhibiting it at higher voltages . This nuanced interaction may contribute to its unique therapeutic profile.
Summary of Key Findings
Study/Trial | Population | Outcome | |
---|---|---|---|
ALIVE Trial | Post-MI patients | Reduced all-cause mortality | Potential for significant survival benefit |
SHIELD-2 Trial | ICD patients | Fewer unplanned hospitalizations | Promising safety and efficacy profile |
Atrial Fibrillation Study | 658 patients with AF | Prolonged time to recurrence | Effective compared to placebo and sotalol |
Case Studies
Several case studies have illustrated this compound's effectiveness in real-world settings:
- Case 1 : A patient with recurrent AF showed significant improvement in rhythm stability after initiating this compound therapy, leading to reduced hospital admissions.
- Case 2 : In a cohort of post-MI patients treated with this compound, there was a notable decrease in ventricular tachycardia episodes compared to historical controls.
Propriétés
Key on ui mechanism of action |
The mechanism of action of azimilide is to block both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels. It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)). Its effects on reentrant circuits in infarct border zones causing ventricular tachyarrhythmias are unknown. |
---|---|
Numéro CAS |
149908-53-2 |
Formule moléculaire |
C23H28ClN5O3 |
Poids moléculaire |
458.0 g/mol |
Nom IUPAC |
1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16- |
Clé InChI |
MREBEPTUUMTTIA-XYGWBWBKSA-N |
SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES isomérique |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Synonymes |
1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.